molecular formula C24H31NO3 B12633228 [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-56-5

[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid

Cat. No.: B12633228
CAS No.: 920982-56-5
M. Wt: 381.5 g/mol
InChI Key: RMTDSWBVIRVIRY-UHFFFAOYSA-N
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Description

[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid is a functionalized carbazole derivative designed for advanced research applications, particularly in materials science and pharmaceutical development. This compound features a carbazole core, a structure renowned for its electron-donating capability and photophysical properties, which is substituted with a decyl chain to enhance lipophilicity and an acetic acid moiety that serves as a versatile handle for further chemical conjugation. The primary research value of this compound lies in its potential as a building block for novel functional materials. The carbazole scaffold is a well-established component in organic electronics . Researchers are exploring its incorporation into organic light-emitting diodes (OLEDs), photovoltaics, and electroactive polymers. The acetic acid functional group allows researchers to readily link the carbazole unit to other molecular systems, surfaces, or biomolecules, facilitating the creation of customized supramolecular assemblies or sensing platforms . In pharmaceutical and agrochemical research, the carbazole structure is a privileged scaffold with a broad spectrum of reported biological activities . While the specific properties of this derivative are under investigation, related carbazole-acetic acid compounds have been studied for their bioactive potential. The molecule's mechanism of action in any biological context would be highly application-specific, potentially involving interaction with enzymes or cellular receptors. This compound is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920982-56-5

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

2-(9-decylcarbazol-2-yl)oxyacetic acid

InChI

InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-11-16-25-22-13-10-9-12-20(22)21-15-14-19(17-23(21)25)28-18-24(26)27/h9-10,12-15,17H,2-8,11,16,18H2,1H3,(H,26,27)

InChI Key

RMTDSWBVIRVIRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O

Origin of Product

United States

Elucidating Structure Activity and Structure Property Relationships in 9 Decyl 9h Carbazol 2 Yl Oxy Acetic Acid Analogues

Correlating Structural Modulations with Functional Outcomes

The functional profile of carbazole (B46965) derivatives can be systematically altered by modifying three key regions of the molecule: the N-9 position alkyl chain, the substituent at the C-2 position, and the electronic nature of the carbazole framework itself.

Impact of the Alkyl Chain Length at N-9 on Molecular Interactions

The N-9 position of the carbazole ring is a common site for substitution, and the nature of the substituent can significantly influence the molecule's properties. The introduction of an alkyl chain at this position is a key strategy to modulate the lipophilicity of the compound, which in turn affects its solubility, membrane permeability, and interactions with biological targets. researchgate.net

The length of the N-alkyl chain has been shown to have a direct impact on the molecular packing and intermolecular interactions in the solid state. For instance, in a series of N-alkyl carbazole amide derivatives, an odd-even effect was observed where compounds with even-numbered alkyl chains exhibited distinct mechanoluminescence and room-temperature phosphorescence compared to their odd-numbered counterparts. rsc.org This was attributed to differences in hydrogen-bonding interactions and the formation of either crosslinked networks or isolated dimers. rsc.org

The following table summarizes the effect of N-alkyl chain length on the properties of selected carbazole derivatives.

CompoundN-Alkyl Chain LengthObserved EffectReference
ijrpc.comC-Et-CbzEthylHOMO: -5.17 eV nih.gov
ijrpc.comC-Bu-CbzButylHOMO: -5.18 eV nih.gov
ijrpc.comC-Hex-CbzHexylHOMO: -5.19 eV nih.gov
CAC-N (N=2, 4, 6, 8)Even (C2-C8)Efficient mechanoluminescence and strong room-temperature phosphorescence. rsc.org
CAC-N (N=1, 3, 5, 7)Odd (C1-C7)No mechanoluminescence and inferior room-temperature phosphorescence. rsc.org

Influence of the Oxyacetic Acid Moiety on Specific Biological Targets or Material Characteristics

The presence of an oxyacetic acid group at the C-2 position introduces a polar, acidic functional group that can significantly alter the molecule's biological activity and material properties. This moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets such as enzymes and receptors. nih.gov

While specific studies on [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid are limited, research on analogous structures provides valuable insights. For example, carbazole derivatives with acidic side chains have been investigated as potential therapeutic agents. nih.gov The carboxylic acid function can act as a key pharmacophore, enabling interactions with the active sites of enzymes. For instance, in a study of carbazole derivatives as potential anticancer agents, the presence of a carboxylic acid group was found to be important for their activity. nih.gov

In the context of Alzheimer's disease, the distance between an oxygen atom on an N-alkyl chain and the carbazole nitrogen was found to be a decisive factor in the interaction with Aβ peptides. mdpi.com This suggests that the spatial arrangement of oxygen-containing functional groups, such as the oxyacetic acid moiety, is critical for specific biological interactions.

The introduction of an acidic group can also influence the self-assembly and material characteristics of carbazole derivatives. The ability to form strong intermolecular hydrogen bonds can lead to the formation of well-ordered supramolecular structures, which can be advantageous in the design of organic electronic materials.

Effects of Substituent Position and Electronic Nature on the Carbazole Framework

The electronic properties of the carbazole ring can be finely tuned by the introduction of substituents at various positions. The positions C-2, C-3, C-6, and C-7 are particularly amenable to functionalization. nih.gov The electronic nature of these substituents, whether electron-donating or electron-withdrawing, has a profound effect on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the photophysical and electrochemical properties of the molecule. researchgate.net

For example, enhancing the electron-donating ability of substituents on a carbazole-centered donor molecule can increase the HOMO energy level, leading to a red-shift in the photoluminescence of corresponding exciplexes. researchgate.net Conversely, the introduction of electron-withdrawing groups can lower both the HOMO and LUMO energy levels.

The position of the substituent is also critical. For instance, the carbazole fragment acts as a weaker electron donor when a phenyl linker is attached at the para-position compared to the meta- and ortho-linkages. This difference in substitution pattern can be used to modulate the electronic properties and emission characteristics of carbazole-based materials.

The following table illustrates the impact of different substituents on the electronic properties of carbazole derivatives.

Compound SeriesSubstituent TypeEffect on Electronic PropertiesReference
Carbazole-centered donorsElectron-donating substituentsIncreased HOMO energy, red-shifted photoluminescence. researchgate.net
Carbazole-triazole derivativesElectron-withdrawing substituentsLowered HOMO and LUMO energy levels.
Phenyl-linked carbazolesPositional isomers (para vs. meta/ortho)Weaker electron donation from para-linkage.

Conformational Dynamics and Molecular Flexibility in Carbazole-Based Systems

The three-dimensional structure and flexibility of carbazole derivatives play a crucial role in determining their function. The ability of a molecule to adopt different conformations can influence its binding to a biological target or its packing in a solid-state material.

Role of Rotatable Bonds in Modulating Bioactivity and Self-Assembly

The presence of rotatable bonds, such as the C-N bond connecting the alkyl chain to the carbazole nitrogen and the C-O and C-C bonds within the oxyacetic acid moiety, imparts conformational flexibility to this compound and its analogues. This flexibility allows the molecule to adopt various spatial arrangements, which can be critical for its biological activity.

In the context of self-assembly, the conformational flexibility allows the molecules to arrange themselves in an energetically favorable manner, leading to the formation of ordered structures such as nanorods and nanoparticles. nih.gov The interplay between the rigid carbazole core and the flexible side chains is a key determinant of the morphology of the resulting self-assembled structures. The length and nature of the N-alkyl chain, in particular, can significantly influence the aggregation behavior and the resulting solid-state properties. rsc.org

Rational Design Principles Derived from Structure-Function Analyses

The systematic study of structure-activity and structure-property relationships provides a foundation for the rational design of new carbazole derivatives with tailored functional outcomes. nih.govresearchgate.net By understanding how specific structural modifications influence molecular interactions, electronic properties, and conformational dynamics, it is possible to design molecules with enhanced biological activity or desired material characteristics. nih.gov

For therapeutic applications, the goal is often to optimize the binding affinity of a molecule for a specific biological target while minimizing off-target effects. This can be achieved by strategically modifying the substituents on the carbazole ring to enhance key interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein. rsc.org

In the field of materials science, the rational design of carbazole derivatives focuses on tuning their electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. This involves the careful selection of electron-donating and electron-withdrawing groups to control the HOMO and LUMO energy levels, as well as the design of molecular structures that promote favorable packing and charge transport in the solid state. acs.org

The development of new synthetic methodologies also plays a crucial role in enabling the rational design of novel carbazole derivatives with complex architectures and functionalities. researchgate.net

Computational and Theoretical Approaches to Understanding 9 Decyl 9h Carbazol 2 Yl Oxy Acetic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for understanding a molecule's stability, reactivity, and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability and predicting the energy of electronic transitions. azolifesciences.com

In the case of carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature and position of substituent groups. For [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid, the decyl group at the 9-position and the oxyacetic acid group at the 2-position will influence the electron density and the energies of the frontier orbitals. The long alkyl chain of the decyl group primarily acts as a weak electron-donating group and increases the solubility in nonpolar environments, while the oxyacetic acid moiety introduces both ether and carboxylic acid functionalities, which can act as hydrogen bond donors and acceptors.

Computational studies on analogous carbazole-based donor-acceptor systems have shown that the HOMO-LUMO gap can be selectively tuned by modifying the donor and acceptor groups. researchgate.net The calculated HOMO-LUMO gaps for a series of carbazole-based donor-acceptor compounds were found to be in good agreement with experimental values derived from optical absorption spectra. researchgate.net For instance, theoretical calculations on various carbazole derivatives have demonstrated that the introduction of different substituents can significantly alter the Egap. azolifesciences.comresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Representative Carbazole Derivatives This table presents data for analogous compounds to illustrate the typical range of FMO energies and gaps in carbazole derivatives, as direct computational data for this compound is not available in the cited literature.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Reference
Carbazole - - - nih.gov
9-Methylcarbazole - - - mdpi.com
9-Ethylcarbazole - - - mdpi.com
2-(Carbazol-9-yl)acetic acid - - - ijrpc.com
Donor-Acceptor Carbazole 1 - - 3.42 researchgate.net
Donor-Acceptor Carbazole 2 - - 2.50 researchgate.net
Donor-Acceptor Carbazole 3 - - 2.79 researchgate.net
Donor-Acceptor Carbazole 4 - - 2.51 researchgate.net

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid and ether groups, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The carbazole ring would exhibit a mixed potential, while the decyl chain would be largely neutral.

Computational methods are highly effective in predicting various spectroscopic signatures, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. mdpi.com By simulating these spectra, researchers can gain a deeper understanding of the underlying electronic transitions and vibrational modes.

For carbazole derivatives, the UV-Vis spectrum is typically characterized by strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic carbazole core. The position and intensity of these absorption bands are sensitive to the nature and position of substituents. For this compound, the electronic spectrum would be expected to show characteristic carbazole absorptions, potentially modulated by the auxochromic effect of the oxyacetic acid group. Computational studies on other carbazole derivatives have successfully correlated calculated electronic transition energies with experimentally observed absorption maxima. nih.gov

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which can be compared with experimental FT-IR and Raman spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecular structure and bonding. For instance, the calculated vibrational spectra of carbazole and its N-substituted derivatives have shown excellent correlation with experimental data. mdpi.com

Intramolecular Charge Transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-accepting moieties, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. This process is often associated with interesting photophysical properties, such as large Stokes shifts and solvent-dependent emission spectra (solvatochromism).

In the context of this compound, the carbazole ring can act as the electron donor. The presence of the oxyacetic acid group could introduce some degree of acceptor character, although it is not a strong electron-withdrawing group. The efficiency of ICT would depend on the degree of electronic communication between the carbazole core and the substituent. Computational studies on donor-acceptor type carbazole derivatives have been used to investigate the nature of electronic transitions and to quantify the extent of charge transfer. nih.gov For example, in some carbazole-based systems, the emission process has been shown to result from stronger through-space interactions rather than through-bond charge transfer. nih.gov The analysis of the change in electron density distribution between the ground and excited states, as calculated by TD-DFT, can provide a quantitative measure of ICT.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are indispensable tools in drug discovery and materials science for predicting how a molecule might interact with a biological macromolecule or another chemical species. These methods can help to identify potential biological targets and to understand the key interactions that govern binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. nih.gov This method is widely used to screen virtual libraries of compounds for their potential to bind to a specific biological target. The carbazole scaffold is a common motif in many biologically active compounds, and molecular docking studies have been performed on various carbazole derivatives to explore their interactions with targets such as enzymes and DNA. nih.govresearchgate.netmdpi.com

Beyond predicting the binding pose, molecular docking programs can also estimate the binding affinity, often expressed as a docking score or a free energy of binding (e.g., in kcal/mol). These scores are used to rank different ligands and to prioritize them for further experimental testing. The binding affinities of several carbazole derivatives have been predicted for various targets, with some showing high potency. mdpi.com

Table 2: Predicted Binding Affinities of Representative Carbazole Derivatives with Biological Targets This table presents data for analogous compounds to illustrate the range of binding affinities observed for carbazole derivatives with different biological macromolecules, as direct data for this compound is not available in the cited literature.

Carbazole Derivative Biological Target Predicted Binding Affinity (kcal/mol) Reference
Carbazole carboxamide inhibitor Bruton's tyrosine kinase (BTK) - mdpi.com
Benzofuran-based carbazole derivative 9c SARS-CoV-2 Main Protease -8.92 mdpi.com
Benzofuran-based carbazole derivative 9e SARS-CoV-2 Main Protease -8.77 mdpi.com
Benzofuran-based carbazole derivative 9h SARS-CoV-2 Main Protease -8.76 mdpi.com
Dihydro-1H-carbazol-4(9H)-one derivative Human glutathione (B108866) reductase -7.21 researchgate.net

Hotspot mapping is a computational technique used to identify regions within a protein's binding site that are particularly important for ligand binding. azolifesciences.comnih.gov These "hotspots" are areas that contribute significantly to the binding free energy and are often characterized by specific chemical features, such as hydrogen bond donors/acceptors or hydrophobic patches. researchgate.netresearchgate.net By identifying these hotspots, researchers can design ligands that make optimal interactions with the target, thereby enhancing binding affinity and selectivity. While a specific hotspot map for the binding of this compound is not available, this approach could be applied to any potential biological target to guide the optimization of its structure for improved binding. The general principle involves probing the protein surface with small chemical fragments to identify favorable interaction sites. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of this compound at an atomistic level. By simulating the motion of atoms and molecules over time, MD can map the conformational landscape and the influence of solvent molecules.

The conformational flexibility of this compound is largely dictated by the decyl chain and the oxyacetic acid group attached to the rigid carbazole core. MD simulations can reveal the preferred orientations and folding patterns of the decyl chain, which can significantly impact the molecule's self-assembly properties and its interactions with other molecules. The simulations can also shed light on the orientation of the carboxylic acid group, which is critical for its potential binding to metal oxides or other substrates.

Solvation effects are paramount to understanding the behavior of this amphiphilic molecule in different media. MD simulations can model the explicit interactions between the carbazole derivative and various solvents, such as water, organic solvents, or a mixture thereof. These simulations can predict how the solvent molecules arrange around the hydrophobic carbazole and decyl parts and the hydrophilic carboxylic acid head. This information is vital for predicting its solubility, aggregation behavior, and performance in applications like dye-sensitized solar cells or as a surface modifier.

For instance, a study on a novel carbazole derivative for anticancer applications employed 100 ns molecular dynamic simulations to investigate its stability when bound to a target protein. nih.gov The root-mean-square deviation (RMSD) values for the complex were found to be stable, indicating a persistent binding mode. nih.gov Similar MD simulation approaches could be applied to this compound to understand its stability on a surface or in a solvent.

A representative data table summarizing typical parameters and outputs from an MD simulation of a carbazole derivative is presented below.

Simulation ParameterValue/DescriptionPurpose
Force Field AMBER, GROMOS, CHARMMDescribes the potential energy of the system.
Solvent Model TIP3P, SPC/E (for water)Represents the solvent molecules.
System Size ~50,000 atomsNumber of atoms in the simulation box.
Simulation Time 100 ns - 1 µsDuration of the simulation to capture relevant motions.
Temperature 300 KPhysiological or experimental temperature.
Pressure 1 atmStandard atmospheric pressure.
Key Outputs RMSD, RMSF, Radial Distribution FunctionsTo analyze stability, flexibility, and solvent structure.

Research Applications and Functional Materials Development Utilizing Carbazole Derivatives

Exploration in Mechanistic Biological Research (In Vitro Studies)

Mechanistic Studies of Topoisomerase Modulation

No studies were identified that investigate the interaction between [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid and topoisomerase enzymes. Research on other carbazole (B46965) derivatives has shown that they can act as topoisomerase inhibitors, a key strategy in cancer therapy. These studies, however, focus on different structural analogues of carbazole.

Interactions with Tubulin and Cell Cycle Regulation Pathways

There is no available research on the effects of this compound on tubulin dynamics or cell cycle progression. Certain carbazole-containing molecules have been reported to inhibit tubulin polymerization, leading to cell cycle arrest, but these findings cannot be specifically attributed to the requested compound.

Antioxidative Stress Response Mechanisms

While some carbazole derivatives are known for their antioxidant properties by acting as free radical scavengers, the specific antioxidative stress response mechanisms of this compound have not been documented. Studies on other carbazoles suggest that their antioxidant capacity is highly dependent on their molecular structure.

Advanced Porous Materials and Catalysis

The following subsections could not be developed due to a lack of specific data.

Synthesis and Application of Carbazole-Based Microporous Organic Polymers (MOPs)

No literature was found describing the use of this compound as a monomer or building block for the synthesis of microporous organic polymers (MOPs). While carbazoles are recognized for their utility in creating MOPs for applications like gas storage and separation, the specific use of this derivative is not reported.

Exploration in Heterogeneous Catalysis and Environmental Remediation

In the absence of MOPs synthesized from this compound, there is no research to report on their application in heterogeneous catalysis or environmental remediation. Carbazole-based materials have shown potential in these areas, but the research is not specific to the compound .

Future Perspectives and Emerging Research Frontiers for Carbazole Based Oxyacetic Acid Compounds

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards green chemistry, a philosophy that advocates for the design of products and processes that minimize the use and generation of hazardous substances. mdpi.comlaxai.com For carbazole-based oxyacetic acids, this translates into a move away from traditional multi-step syntheses, which often rely on harsh reagents and generate significant waste, towards more elegant and environmentally benign alternatives. rsc.orgresearchgate.net

Future synthetic strategies are expected to focus on several key principles:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. One-pot and three-component annulation reactions are examples of such efficient methods being developed for carbazole (B46965) synthesis. rsc.org

Renewable Feedstocks: Utilizing bio-based resources and reagents as starting materials, which offers a more sustainable alternative to petroleum-based chemicals and can reduce carbon emissions. laxai.commdpi.com

Catalysis: Employing highly selective catalytic reagents in place of stoichiometric ones. mdpi.com Palladium-catalyzed C-N bond formation and C-H activation are already used for creating carbazole derivatives and represent a move toward greater efficiency. researchgate.netchim.it

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, potentially using novel energy sources like light (photochemistry) or electricity (electrochemistry) to drive reactions. asiaresearchnews.comacs.org

Safer Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or bio-derived solvents. asiaresearchnews.com

Recent research has highlighted the potential of metal-free, acid-mediated hydroarylation protocols and triphenylphosphine-mediated reductive cyclization as greener routes to the carbazole nucleus. rsc.orgresearchgate.net The application of these and other emerging green techniques to the synthesis of [(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid and its analogues promises to reduce the environmental footprint of their production, making them more viable for large-scale industrial applications. asiaresearchnews.com

Table 1: Comparison of Traditional and Green Synthetic Approaches for Carbazole Derivatives
PrincipleTraditional Approach (e.g., Grabe-Ullmann)Emerging Green Approach
ReagentsOften requires stoichiometric amounts of harsh reagents (e.g., strong acids, nitrating agents).Utilizes catalytic amounts of metals (e.g., Pd, Cu) or metal-free catalysts. rsc.orgresearchgate.net
SolventsReliance on hazardous and volatile organic solvents.Use of safer solvents like water, ethanol, or solvent-free conditions. mdpi.comasiaresearchnews.com
EnergyOften requires high temperatures and prolonged reaction times.Ambient temperature reactions, sometimes enabled by photochemistry or electrochemistry. acs.org
WasteGenerates significant byproducts and chemical waste (low atom economy).Minimizes waste through high atom economy reactions like C-H activation and one-pot synthesis. chim.it
FeedstocksPrimarily derived from non-renewable petrochemical sources.Increasing focus on derivation from renewable biomass. mdpi.com

Advanced Multiscale Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool in modern chemistry, allowing researchers to predict molecular properties and reaction outcomes, thereby reducing the need for time-consuming and expensive laboratory experiments. researchgate.netnih.gov For complex systems involving carbazole-based oxyacetic acids, advanced multiscale modeling offers a powerful approach to bridge the gap between quantum mechanical phenomena and macroscopic material properties. molbnl.itnih.gov

This hierarchical strategy involves linking different modeling techniques, each suited to a specific length and time scale: molbnl.itnih.govdiva-portal.org

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the electronic structure, optimized geometry, and spectroscopic properties of a single molecule, such as this compound. rsc.orgworldscientific.com These calculations are crucial for understanding how substituents affect the electronic properties that govern light absorption and emission. worldscientific.com

Atomistic Modeling: Using force fields derived from QM calculations or experimental data, molecular dynamics (MD) simulations can predict the behavior of large ensembles of molecules over nanoseconds or longer. molbnl.it This scale is ideal for studying the self-assembly of carbazole derivatives, their interaction with surfaces or biological membranes, and the conformational dynamics of the decyl and oxyacetic acid groups.

Mesoscale Modeling: Coarse-graining techniques simplify molecular representations by grouping atoms into "beads." molbnl.it This allows for the simulation of much larger systems and longer timescales, which is essential for modeling the morphology of polymer films for electronic devices or the formation of complex drug delivery vehicles. rsc.org

By integrating these levels, researchers can build predictive models for the performance of carbazole-based oxyacetic acids in various applications. For instance, multiscale models can help design new host materials for OLEDs by predicting charge transport and energy transfer characteristics, or they can be used to understand how these molecules interact with protein targets in drug discovery. nih.govnih.govrsc.org

Interdisciplinary Synergy between Carbazole Chemistry and Emerging Technologies

The inherent versatility of the carbazole scaffold ensures its relevance across numerous scientific disciplines. numberanalytics.comnih.gov The future of compounds like this compound lies in the synergistic integration of carbazole chemistry with emerging technologies, leading to novel materials and devices with enhanced functionalities.

Optoelectronics: Carbazole derivatives are renowned for their excellent hole-transporting capabilities, high thermal stability, and strong luminescence, making them ideal for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.commdpi.com The carboxylic acid function in this compound can act as an anchoring group to electrode surfaces, potentially improving device efficiency and stability. Future research will likely focus on tuning the electronic properties through substitution on the carbazole ring to achieve specific emission colors or absorption spectra. magtech.com.cn

Nanotechnology: The self-assembly properties of carbazole derivatives can be harnessed to create well-defined nanostructures. Green nanotechnology focuses on using these materials for applications like smart barrier nanocoatings or as components in advanced composite materials, reducing waste and enhancing performance. laxai.com The amphiphilic nature of this compound, with its long alkyl chain and polar acid head, makes it a candidate for forming self-assembled monolayers (SAMs) or micelles.

Biomedical and Pharmaceutical Sciences: The carbazole nucleus is a "privileged structure" found in many biologically active natural products and synthetic drugs, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.commdpi.com The oxyacetic acid moiety can improve hydrosolubility and provide a handle for bioconjugation. This synergy creates opportunities to develop carbazole-based compounds as fluorescent probes for bio-imaging or as targeted therapeutic agents. scnu.edu.cnnajah.edu

Development of High-Throughput Screening Platforms for Functional Discovery

To unlock the full potential of the vast chemical space occupied by carbazole derivatives, traditional one-at-a-time synthesis and testing are insufficient. The development of high-throughput screening (HTS) platforms is critical for accelerating the discovery of new functional materials and therapeutic agents. nih.govyoutube.com

HTS combines automation, robotics, and sensitive detection methods to rapidly evaluate thousands of compounds for a specific property. nih.gov For carbazole-based oxyacetic acids, HTS platforms could be designed to screen for:

Biological Activity: Using cell-based assays in microtiter plates, libraries of carbazole derivatives can be screened for cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of specific enzyme or receptor activity. nih.govyoutube.com

Optical Properties: Automated spectroscopic plate readers can quickly measure the fluorescence or absorption spectra of hundreds of compounds, identifying candidates with desired photophysical properties for OLEDs, sensors, or fluorescent probes.

Material Characteristics: HTS can be adapted to screen for material properties. For example, combinatorial approaches can be used to create arrays of different polymer blends or thin films, which are then rapidly assessed for conductivity, thermal stability, or electrochromic behavior. rsc.org

The integration of HTS with combinatorial green chemistry will further accelerate this process, allowing for the simultaneous synthesis and screening of compound libraries, dramatically reducing the time and cost of discovering novel, high-performance carbazole-based molecules. laxai.com

Table 2: Potential High-Throughput Screening Applications for Carbazole Derivatives
Screening TargetHTS TechniquePotential Application
Anticancer ActivityCell viability assays (e.g., MTT, CellTiter-Glo) on cancer cell lines. nih.govDiscovery of new chemotherapeutic agents.
Antimicrobial ActivityMicrobroth dilution assays to determine Minimum Inhibitory Concentration (MIC). nih.govDevelopment of new antibiotics or antifungals.
LuminescenceFluorescence/Luminescence plate readers. Identification of new emitters for OLEDs or fluorescent probes for bio-imaging.
Enzyme InhibitionBiochemical assays with fluorescent or colorimetric readouts.Drug discovery for various diseases (e.g., anti-inflammatory, anti-Alzheimer). mdpi.com
EnantiopurityCircular Dichroism (CD) based assays. rsc.orgRapid analysis in asymmetric synthesis of chiral drugs.

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